N-cyclohexyl-1H-pyrazole-1-carboxamide
Description
N-Cyclohexyl-1H-pyrazole-1-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 1 of the pyrazole ring, substituted with a cyclohexyl moiety. The molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The pyrazole core is aromatic, contributing to planar stability, while the cyclohexyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties such as solubility and bioavailability .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclohexylpyrazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,14) |
InChI Key |
KUPYXNHOQKLTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most direct route to N-cyclohexyl-1H-pyrazole-1-carboxamide involves coupling 1H-pyrazole-1-carboxylic acid with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This method, adapted from neurotensin receptor ligand synthesis protocols, proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.
Typical Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Base : Triethylamine (TEA, 1.5 equiv)
-
Temperature : 0–25°C
-
Reaction Time : 12–24 hours
The reaction achieves yields of 70–85% after purification by column chromatography.
Optimization and Critical Variables
Key variables influencing yield include stoichiometry, solvent polarity, and temperature control. Excess EDCI (1.2–1.5 equiv) ensures complete activation of the carboxylic acid, while polar aprotic solvents like DMF enhance reactivity by stabilizing charged intermediates. Lower temperatures (0–5°C) minimize side reactions such as epimerization or hydrolysis.
Table 1 : Impact of Reaction Variables on Coupling Efficiency
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| EDCI Equivalents | 1.2–1.5 | Prevents underactivation |
| Solvent | DMF > DCM | Enhances intermediate stability |
| Temperature | 0–5°C | Reduces hydrolysis |
Cyclocondensation of Chalcones with Semicarbazide
Synthesis of Pyrazole Core
An alternative route involves constructing the pyrazole ring in situ through cyclocondensation of α,β-unsaturated ketones (chalcones) with semicarbazide hydrochloride. This method, adapted from antimicrobial pyrazole syntheses, forms 3,5-disubstituted pyrazole-1-carboxamides as intermediates.
General Procedure :
-
Cyclocondensation : Chalcone (1 equiv), semicarbazide HCl (1.2 equiv), sodium acetate (2 equiv), and acetic acid (5 mol%) in dioxane at 80°C for 6–8 hours.
-
N-Acylation : Intermediate pyrazole-1-carboxamide treated with acetic anhydride (2 equiv) at reflux to install the acetyl group.
-
Transamidation : Acetylated derivative reacted with cyclohexylamine (3 equiv) in ethanol at 60°C for 12 hours.
Final yields range from 50–65%, with the transamidation step being the major bottleneck due to competing hydrolysis.
Spectroscopic Characterization
1H-NMR (400 MHz, CDCl3) :
-
Pyrazole protons: δ 6.73–6.83 (s, 1H, C4-H)
-
Cyclohexyl protons: δ 1.63–2.67 (m, 1H, CH) and δ 0.69–1.41 (m, 2H, CH2)
Oxidation-Amidation via Vilsmeier-Haack Intermediates
Stepwise Synthesis from Pyrazole Aldehydes
A multistep approach starting from 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves:
-
Vilsmeier-Haack Formylation : Introduces aldehyde group at C4 using POCl3/DMF (70% yield).
-
Oxidation to Carboxylic Acid : KMnO4 in H2O/acetone (3:2 v/v) at 80°C for 4 hours (95% yield).
-
Amidation :
Overall Yield : ~56% (three steps).
Industrial Scalability Considerations
Continuous flow reactors improve reproducibility in the oxidation step by maintaining precise temperature control and minimizing overoxidation byproducts. Automated quenching systems (e.g., HCl addition) enhance safety during acid chloride synthesis.
Comparative Analysis of Methodologies
Table 2 : Merits and Limitations of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| EDCI Coupling | 70–85 | High | Moderate |
| Cyclocondensation | 50–65 | Moderate | Low |
| Oxidation-Amidation | 50–60 | High | High |
The EDCI method offers the best balance of yield and scalability for pharmaceutical applications, whereas the oxidation-amidation route is preferable for bulk production due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-cyclohexyl-1H-pyrazole-1-methanol .
Scientific Research Applications
N-cyclohexyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Data on Pyrazole Carboxamides
Q & A
Basic: What are the optimal synthetic routes for N-cyclohexyl-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:
- Cyclocondensation : Using hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole ring .
- Carboxamide Coupling : Reacting the pyrazole intermediate with cyclohexyl isocyanate or chloroformate derivatives in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically affect yield and purity. For example, THF may improve solubility of hydrophobic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
